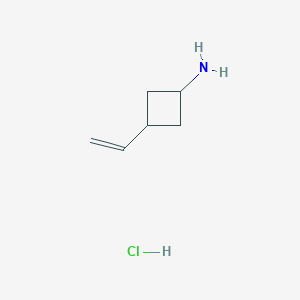

3-Ethenylcyclobutan-1-amine;hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5-3-6(7)4-5;/h2,5-6H,1,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMKFZOWOLHUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclobutane Ring Systems in Advanced Chemical Synthesis

The cyclobutane (B1203170) motif, a four-membered carbocyclic ring, has emerged as a valuable building block in organic synthesis, moving beyond its initial perception as a mere synthetic curiosity. lifechemicals.com Its significance stems from a unique combination of inherent ring strain and conformational rigidity, which chemists can strategically exploit to achieve complex molecular topographies.

The inherent strain energy of the cyclobutane ring, approximately 26 kcal/mol, makes it susceptible to selective ring-opening and ring-expansion reactions, providing synthetic pathways to larger and more complex cyclic and acyclic systems that might be challenging to access through conventional methods. rsc.org This strain-release reactivity is a powerful tool for constructing diverse molecular frameworks.

Furthermore, the puckered conformation of the cyclobutane ring offers a level of three-dimensional definition that is highly sought after in medicinal chemistry and materials science. nih.govpharmablock.com By incorporating a cyclobutane scaffold, chemists can introduce conformational restriction into a molecule, locking key functional groups into specific spatial orientations. nih.govnih.gov This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability by shielding susceptible bonds from enzymatic degradation. nih.govnih.gov The cyclobutane unit can also serve as a bioisostere for other common chemical groups, such as phenyl rings or gem-dimethyl groups, offering a way to fine-tune a molecule's physicochemical properties, including solubility and lipophilicity. acs.orgacs.org

Recent advancements in synthetic methodologies, including photochemical and catalytic approaches, have made the construction and functionalization of cyclobutane rings more accessible and efficient. nih.govnih.govresearchgate.net These developments have further solidified the role of cyclobutane derivatives as versatile intermediates and key structural components in the synthesis of natural products and novel bioactive compounds. lifechemicals.comresearchgate.net

Strategic Importance of Amine and Ethenyl Functionalities in Molecular Design

The strategic placement of amine and ethenyl (vinyl) functional groups on the cyclobutane (B1203170) scaffold of 3-Ethenylcyclobutan-1-amine;hydrochloride endows the molecule with a rich chemical reactivity and potential for diverse applications.

The primary amine group is a cornerstone of medicinal chemistry due to its ability to form hydrogen bonds and ionic interactions, which are crucial for molecular recognition at biological targets. reachemchemicals.com As a basic functional group, it can be protonated at physiological pH, allowing for strong electrostatic interactions with acidic residues in proteins. This functionality is a common feature in a vast number of pharmaceuticals. Moreover, the amine group serves as a versatile synthetic handle, enabling a wide array of chemical transformations such as amidation, alkylation, and the formation of various nitrogen-containing heterocycles.

The combination of both an amine and an ethenyl group on a conformationally restricted cyclobutane ring, as seen in This compound , creates a molecule with multiple points for diversification and functionalization. This dual functionality allows for orthogonal chemical modifications, where one group can be reacted selectively in the presence of the other, providing a powerful platform for the generation of molecular libraries for drug discovery and other applications.

Stereochemical Investigations of 3 Ethenylcyclobutan 1 Amine;hydrochloride

Conformational Analysis of the Substituted Cyclobutane (B1203170) Ring

The cyclobutane ring, the core of 3-Ethenylcyclobutan-1-amine, deviates significantly from a planar structure to alleviate torsional strain. libretexts.org If the ring were planar, the C-H bonds on adjacent carbon atoms would be fully eclipsed, creating substantial torsional strain. researchgate.net To minimize this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org In this non-planar arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of approximately 25-30 degrees. researchgate.netdalalinstitute.com

This puckering comes at the cost of increased angle strain, with internal C-C-C bond angles compressed to about 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org However, the energy saved by reducing the eclipsing interactions outweighs the increase in angle strain, making the puckered conformation the most stable state. dalalinstitute.com

In 3-Ethenylcyclobutan-1-amine, the presence of the ethenyl and amine substituents further influences the ring's conformation. Substituents on a cyclobutane ring can occupy two distinct positions: axial and equatorial. Due to steric hindrance, substituents generally prefer the more spacious equatorial positions. researchgate.net In the case of 3-Ethenylcyclobutan-1-amine, both the ethenyl group at C3 and the amine group at C1 will preferentially occupy pseudo-equatorial positions to minimize steric interactions with the rest of the ring. This preference dictates the equilibrium between the two possible puckered conformations of the ring.

Table 1: Conformational Features of the Cyclobutane Ring

| Feature | Description | Implication for 3-Ethenylcyclobutan-1-amine |

|---|---|---|

| Planarity | Non-planar, adopts a puckered or "butterfly" conformation. | Reduces torsional strain between C-H bonds. |

| Bond Angles | Approximately 88°, leading to significant angle strain. libretexts.org | A key characteristic of the strained four-membered ring system. |

| Torsional Strain | Minimized in the puckered conformation as C-H bonds are not fully eclipsed. researchgate.net | The primary driving force for non-planarity. |

| Substituent Positions | Axial and equatorial-like positions are available. | The ethenyl and amine groups likely prefer pseudo-equatorial orientations to minimize steric hindrance. |

Isomerism and Chirality of the Cyclobutane-1-amine Framework

The structure of 3-Ethenylcyclobutan-1-amine contains two stereogenic centers: the carbon atom bonded to the amine group (C1) and the carbon atom bonded to the ethenyl group (C3). The presence of 'n' stereocenters can lead to a maximum of 2n stereoisomers. For this compound, with two stereocenters, there are four possible stereoisomers. These isomers exist as two pairs of enantiomers.

The stereoisomers are classified based on the relative orientation of the ethenyl and amine substituents as either cis or trans.

Cis isomers : The ethenyl and amine groups are on the same side of the cyclobutane ring. This configuration corresponds to the (1R, 3S) and (1S, 3R) isomers, which are enantiomers of each other.

Trans isomers : The ethenyl and amine groups are on opposite sides of the ring. This configuration corresponds to the (1R, 3R) and (1S, 3S) isomers, another pair of enantiomers.

The cis and trans pairs are diastereomers of each other. Diastereomers have different physical properties and can be separated by techniques like chromatography. The chirality of these molecules is a critical factor, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. nih.gov The precise three-dimensional arrangement of the amine and ethenyl groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors. nih.gov

Table 2: Stereoisomers of 3-Ethenylcyclobutan-1-amine

| Isomer Type | Specific Isomers | Relationship | Description |

|---|---|---|---|

| Enantiomers (cis) | (1R, 3S) and (1S, 3R) | Non-superimposable mirror images | Substituents are on the same side of the ring. |

| Enantiomers (trans) | (1R, 3R) and (1S, 3S) | Non-superimposable mirror images | Substituents are on opposite sides of the ring. |

| Diastereomers | (cis pair) vs. (trans pair) | Stereoisomers that are not mirror images | Have different spatial arrangements and physical properties. |

Advanced Methods for Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional structure of each stereoisomer is crucial. Several advanced analytical techniques are employed to establish both the relative (cis/trans) and absolute (R/S) configuration of chiral centers in molecules like 3-Ethenylcyclobutan-1-amine.

X-ray Crystallography : This is the definitive method for determining the absolute stereochemistry of a crystalline compound. ox.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the atomic positions can be generated, unambiguously assigning the configuration of each chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR is a powerful tool for determining the relative stereochemistry. For cyclobutane derivatives, the coupling constants (J-values) between protons on the ring and the Nuclear Overhauser Effect (NOE) can provide information about their spatial proximity, allowing for the differentiation between cis and trans isomers. nih.gov To determine absolute configuration, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric complexes that are distinguishable by NMR. acs.org

Competing Enantioselective Conversion (CEC) : This is a sensitive method specifically developed for determining the absolute configuration of chiral amines. nih.govacs.org The unknown amine is reacted with two pseudoenantiomeric chiral acylating agents in a competitive reaction. The ratio of the products, typically analyzed by mass spectrometry, is correlated to the absolute configuration of the amine. nih.govacs.org

Optical Rotation and Circular Dichroism : These techniques measure the interaction of a chiral molecule with plane-polarized light. While optical rotation can distinguish between enantiomers, predicting the absolute configuration from the sign of rotation alone can be unreliable without reference compounds or high-level computational calculations (e.g., DFT). nih.gov

Stereoselective Chemical Transformations of 3-Ethenylcyclobutan-1-amine;hydrochloride

Stereoselective transformations are chemical reactions that preferentially yield one stereoisomer over others. masterorganicchemistry.com Such methods are vital for both the synthesis of a specific stereoisomer of 3-Ethenylcyclobutan-1-amine and for its subsequent chemical modifications.

Stereoselective Synthesis: The controlled synthesis of substituted cyclobutanes often relies on stereoselective reactions. mdpi.com

[2+2] Cycloaddition Reactions : This is a common method for forming cyclobutane rings. By using chiral catalysts or starting materials, the cycloaddition of two alkene fragments can be directed to produce specific diastereomers and enantiomers. mdpi.comnih.gov

Ring Contraction : Stereospecific ring contractions, for example, from readily available chiral pyrrolidines, can produce highly substituted cyclobutanes while retaining the stereochemical information from the starting material. nih.govacs.org This process often proceeds through a 1,4-biradical intermediate, where rapid C-C bond formation preserves the stereochemistry. acs.org

Stereoselective Reactions of the Compound: The functional groups of 3-Ethenylcyclobutan-1-amine—the amine and the ethenyl (vinyl) group—are sites for further stereoselective transformations.

Vinylcyclobutane Rearrangement : The vinylcyclobutane moiety is known to undergo thermal or metal-catalyzed rearrangements to form cyclohexene (B86901) derivatives. nih.gov The stereochemistry of the substituents on the cyclobutane ring can influence the stereochemical outcome of the rearranged product.

Rhodium-Catalyzed C-H Functionalization : This modern synthetic method allows for the direct and stereoselective introduction of new functional groups at specific C-H bonds on the cyclobutane ring, guided by chiral rhodium catalysts. nih.gov

Enzyme-Catalyzed Reactions : Biocatalysis using enzymes can achieve exceptionally high levels of stereoselectivity in modifying the amine or ethenyl group due to the inherently chiral nature of enzyme active sites.

These transformations are essential for synthesizing enantiomerically pure samples of 3-Ethenylcyclobutan-1-amine and its derivatives, enabling detailed studies of their biological activities.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Ethenylcyclobutan 1 Amine;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethenylcyclobutan-1-amine hydrochloride. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals corresponding to the ethenyl (vinyl) protons, the cyclobutane (B1203170) ring protons, and the amine protons would be expected. The vinyl group would likely present a complex splitting pattern, with the terminal =CH₂ protons appearing as doublets of doublets and the adjacent =CH- proton as a multiplet. The protons on the cyclobutane ring would exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The amine protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The two carbons of the ethenyl group would have characteristic shifts in the olefinic region (typically 100-150 ppm). The carbons of the cyclobutane ring would appear in the aliphatic region, with the carbon atom bonded to the amine group being shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethenyl (=CH-) | 5.5 - 6.5 | Multiplet |

| Ethenyl (=CH₂) | 4.8 - 5.8 | Multiplet |

| Cyclobutane (-CH-N) | 3.0 - 4.0 | Multiplet |

| Cyclobutane (-CH₂) | 1.5 - 2.5 | Multiplet |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ethenyl (=CH-) | 130 - 145 |

| Ethenyl (=CH₂) | 110 - 125 |

| Cyclobutane (-C-N) | 45 - 60 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in 3-Ethenylcyclobutan-1-amine hydrochloride.

The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺) would appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the ethenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring would be just below 3000 cm⁻¹. A key indicator of the ethenyl group would be the C=C stretching vibration around 1640 cm⁻¹. The N-H bending vibrations would likely be found in the 1500-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C stretch of the ethenyl group is typically a strong and sharp band in the Raman spectrum, which can be very useful for confirmation.

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H Stretch (Ammonium) | 3000 - 3300 (broad) | Weak |

| C-H Stretch (Ethenyl) | 3010 - 3095 | Moderate |

| C-H Stretch (Cyclobutane) | 2850 - 2960 | Strong |

| C=C Stretch (Ethenyl) | 1630 - 1680 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For 3-Ethenylcyclobutan-1-amine hydrochloride, the molecular weight of the free base is 111.18 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be expected at m/z 111.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would include the loss of the ethenyl group, cleavage of the cyclobutane ring, and loss of the amine group. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule.

Expected Mass Spectrometry Fragments

| m/z | Possible Fragment |

|---|---|

| 111 | [M]⁺ (Molecular ion of the free base) |

| 94 | [M - NH₃]⁺ |

| 84 | [M - CH=CH₂]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) in Solution-Phase Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The ethenyl group in 3-Ethenylcyclobutan-1-amine hydrochloride contains a π-system that can undergo a π → π* transition. This would be expected to result in an absorption maximum in the UV region, likely below 200 nm. The amine group itself does not have a strong chromophore in the accessible UV-Vis range. The position and intensity of the absorption maximum can be influenced by the solvent.

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of 3-Ethenylcyclobutan-1-amine hydrochloride and for resolving any potential isomers.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of this polar, salt-form compound. A reversed-phase column with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) with an acidic modifier, would likely provide good separation. A UV detector set at a low wavelength or an evaporative light scattering detector (ELSD) could be used for detection.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the free base form of the compound. The hydrochloride salt would need to be neutralized and extracted into a suitable organic solvent before injection. GC would be effective in separating volatile impurities and potential isomers, while the mass spectrometer would provide identification of the separated components. The presence of cis/trans isomers of the 3-ethenylcyclobutan-1-amine is possible, and a high-resolution capillary GC column could potentially resolve these.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 3-Ethenylcyclobutan-1-amine hydrochloride can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding interactions between the ammonium group and the chloride anion. This technique would unambiguously determine the relative stereochemistry of the ethenyl and amine substituents on the cyclobutane ring.

Computational Chemistry and Theoretical Studies on 3 Ethenylcyclobutan 1 Amine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 3-Ethenylcyclobutan-1-amine;hydrochloride, these calculations reveal how electron density is distributed and provide insights into the molecule's stability and intrinsic properties.

By optimizing the geometry of the molecule at a selected level of theory (e.g., B3LYP with a 6-31G* basis set), the most stable three-dimensional arrangement of its atoms can be determined. From this optimized structure, key electronic properties are derived. The electrostatic potential map, for instance, would visualize the electron-rich and electron-deficient regions. In the case of the protonated amine, a high positive potential would be concentrated around the ammonium (B1175870) group (-NH3+), while the ethenyl group's π-system would represent a region of higher electron density.

The energetic profile is further detailed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. For this compound, the HOMO is likely localized on the C=C double bond of the ethenyl group, while the LUMO would be centered around the electron-deficient ammonium group.

Table 1: Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G level of theory in a simulated aqueous environment.*

| Property | Calculated Value | Description |

| Total Energy | -405.12 Hartrees | The total electronic energy of the molecule in its optimized ground state. |

| HOMO Energy | -8.54 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating potential. |

| LUMO Energy | -0.21 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting potential. |

| HOMO-LUMO Gap | 8.33 eV | Energy difference between HOMO and LUMO, correlating with chemical stability. |

| Dipole Moment | 12.5 Debye | A measure of the overall polarity of the molecule, significant due to the charged ammonium group. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules, providing deep insights into conformational flexibility and interactions with surrounding molecules, such as water.

For this compound, MD simulations would reveal the puckering of the cyclobutane (B1203170) ring, a characteristic feature of such four-membered rings. nih.gov The ring is not planar and rapidly interconverts between different puckered conformations. Furthermore, the simulation would show the rotational freedom of the ethenyl and ammonium groups relative to the cyclobutane core. This analysis identifies the most populated conformational states and the energy barriers between them.

When simulated in a solvent like water, MD is particularly effective at characterizing intermolecular interactions. The positively charged ammonium group would form strong hydrogen bonds with the oxygen atoms of surrounding water molecules. The chloride counter-ion would also be solvated, surrounded by the hydrogen atoms of water molecules. These solvation effects are critical for understanding the molecule's behavior in a biological or chemical solution.

Table 2: Key Intermolecular Interactions and Conformational Dynamics

| Feature | Description | Significance |

| Cyclobutane Ring Puckering | The four-membered ring dynamically flips between bent conformations. The dihedral angle of the ring is a key parameter. | Affects the spatial orientation of the substituents and the overall molecular shape. |

| Ethenyl Group Rotation | The C-C single bond connecting the ethenyl group to the ring allows for rotation, leading to different rotamers. | Influences steric hindrance at the amine position and potential for π-stacking interactions. |

| Hydrogen Bonding | The -NH3+ group acts as a strong hydrogen bond donor to solvent molecules (e.g., water) or other acceptor groups. | Governs solubility in polar solvents and is a primary mode of interaction with biological targets. |

| Ionic Interaction | The electrostatic attraction between the ammonium cation and the chloride anion, as well as their individual interactions with the solvent. | Defines the compound as a salt and is fundamental to its solid-state structure and solution behavior. |

Prediction of Reactivity and Mechanistic Pathways for Chemical Transformations

Computational methods can predict how and where a molecule is most likely to react. By analyzing the electronic structure, one can identify nucleophilic and electrophilic sites. For this compound, the primary sites for reactivity include the ethenyl group and the amine.

The C=C double bond of the ethenyl group is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation). Computational models can calculate the activation energies for different reaction pathways, determining which is more favorable. For example, the mechanism for the addition of HBr across the double bond could be modeled to see whether the reaction follows Markovnikov or anti-Markovnikov regioselectivity.

The amine group, even in its protonated ammonium form, is involved in acid-base equilibria. More importantly, in its deprotonated (neutral amine) form, it would act as a nucleophile. Theoretical calculations can predict the pKa of the ammonium group, providing a quantitative measure of its acidity. DFT studies are also instrumental in mapping out the transition states and energy profiles for potential reactions, such as N-acylation or N-alkylation, providing a complete picture of the reaction mechanism. acs.org

In Silico Prediction of Spectroscopic Properties

Computational chemistry is widely used to predict various types of spectra, which can aid in the identification and structural elucidation of compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. The predicted spectrum can be compared with experimental data to confirm the structure. For this molecule, distinct signals would be predicted for the protons of the ethenyl group, the non-equivalent protons on the cyclobutane ring, and the exchangeable protons on the ammonium group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum calculations can determine the frequencies and intensities of these vibrations. Key predicted peaks for this compound would include N-H stretching vibrations from the ammonium group (typically broad, in the 2800-3200 cm⁻¹ region), C=C stretching from the ethenyl group (~1640 cm⁻¹), and C-H stretching and bending modes.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) Predictions are relative to TMS and are illustrative of typical values obtained from computational models.

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Ethenyl C=CH₂ | 138.5 | 5.8 - 6.0 |

| Ethenyl =CH₂ | 115.2 | 5.0 - 5.2 |

| Quaternary Ring C-N | 60.1 | - |

| Ring CH₂ (adjacent to C-N) | 35.4 | 2.2 - 2.5 |

| Ring CH₂ (beta to C-N) | 15.8 | 1.9 - 2.1 |

| Ammonium -NH₃⁺ | - | 7.5 - 8.5 (broad) |

Applications and Synthetic Utility of 3 Ethenylcyclobutan 1 Amine;hydrochloride

As a Versatile Building Block in Complex Organic Synthesis

The combination of a primary amine and a vinyl group on a strained cyclobutane (B1203170) framework makes 3-ethenylcyclobutan-1-amine hydrochloride a multifaceted building block for the synthesis of intricate organic molecules. The primary amine can serve as a nucleophile or be readily transformed into a wide array of other functional groups. Simultaneously, the vinyl group is amenable to a variety of transformations, including, but not limited to, cycloadditions, olefin metathesis, and hydroboration-oxidation reactions.

The strained nature of the cyclobutane ring can also be exploited in ring-opening and ring-expansion reactions, providing access to larger and more complex carbocyclic systems. The interplay between these three functional components allows for a diverse range of synthetic manipulations, making this compound a potentially valuable precursor in the synthesis of natural products and other biologically active molecules.

Table 1: Potential Synthetic Transformations of 3-Ethenylcyclobutan-1-amine

| Functional Group | Potential Reaction | Product Type |

| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |

| Vinyl Group | Diels-Alder Reaction, Epoxidation, Ozonolysis | Cyclohexene (B86901) derivatives, Epoxides, Aldehydes/Ketones |

| Cyclobutane Ring | Thermal or Lewis-acid catalyzed rearrangement | Cyclopentene or Cyclohexene derivatives |

Precursor in the Synthesis of Novel Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The structure of 3-ethenylcyclobutan-1-amine hydrochloride is well-suited for the synthesis of such compounds. The vinyl and amine functionalities can be utilized in tandem or sequentially to construct a variety of heterocyclic scaffolds.

For instance, intramolecular hydroamination of the vinyl group, potentially catalyzed by a transition metal, could lead to the formation of fused or spirocyclic azetidines or pyrrolidines. Alternatively, the vinyl group could first be functionalized, for example, through epoxidation or dihydroxylation, followed by intramolecular cyclization with the amine to yield functionalized piperidines or other six-membered heterocycles. The unique stereochemistry of the cyclobutane ring could also be leveraged to control the stereochemical outcome of these cyclization reactions, providing access to enantiomerically enriched heterocyclic compounds.

Role in the Construction of Functionalized Carbocyclic and Spiro Frameworks

The inherent ring strain of the cyclobutane moiety in 3-ethenylcyclobutan-1-amine hydrochloride makes it an excellent candidate for constructing more complex carbocyclic and spirocyclic frameworks. researchgate.net Thermal or transition-metal-catalyzed rearrangements of vinylcyclobutanes are known to produce cyclopentenes and other ring-expanded products. This reactivity can be harnessed to convert the 3-ethenylcyclobutane core into functionalized cyclopentylamines.

Furthermore, the presence of both a vinyl group and an amine allows for the possibility of intramolecular cyclization strategies to form bicyclic systems. Spirocycles, which are compounds with two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.net 3-Ethenylcyclobutan-1-amine hydrochloride could serve as a precursor to spirocyclic compounds through multi-step synthetic sequences that involve functionalization of both the vinyl and amine groups, followed by a ring-closing reaction.

Development of Derivatives for Specific Research Applications (e.g., Catalysis, Materials Science)

The primary amine and vinyl group of 3-ethenylcyclobutan-1-amine hydrochloride can be derivatized to create molecules with specific functions in catalysis and materials science.

In the field of asymmetric catalysis , the primary amine can be used as a handle to synthesize chiral ligands. For example, condensation with chiral aldehydes or ketones could yield chiral imines, which can act as ligands for transition metals. Alternatively, acylation with chiral carboxylic acids could produce chiral amides that could also serve as ligands. The rigidity of the cyclobutane backbone could impart specific stereochemical constraints on the resulting metal complexes, potentially leading to high levels of enantioselectivity in catalytic reactions.

In materials science , the vinyl group makes 3-ethenylcyclobutan-1-amine a potential monomer for polymerization reactions. Radical or transition-metal-catalyzed polymerization could lead to the formation of polymers with pendant cyclobutyl amine groups. These polymers could have interesting properties due to the unique cyclobutane moiety and could find applications as, for example, specialty coatings or resins. The amine functionality could also be used to cross-link the polymer chains or to functionalize the material after polymerization.

Future Directions and Emerging Research Avenues for 3 Ethenylcyclobutan 1 Amine;hydrochloride

Development of Sustainable and Green Synthetic Routes

The synthesis of complex molecules like 3-Ethenylcyclobutan-1-amine;hydrochloride traditionally relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of sustainable and green synthetic methodologies. This involves the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Key areas of research include:

Photochemical Cycloadditions: Utilizing visible light photocatalysis for [2+2] cycloadditions to form the cyclobutane (B1203170) ring is a promising green approach. rsc.orgorganic-chemistry.org This method often proceeds under mild conditions and can offer high stereoselectivity. organic-chemistry.org

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis can lead to highly selective transformations under environmentally benign conditions.

Microwave-Assisted Synthesis: The use of microwaves can significantly reduce reaction times and energy consumption compared to conventional heating methods. georgiasouthern.edu

Green Solvents and Catalysts: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. Additionally, the development of recoverable and reusable catalysts, such as iron-based catalysts for cycloaddition reactions, is a key aspect of green chemistry. capes.gov.brsonar.chnih.gov

| Green Chemistry Approach | Potential Advantage for Synthesis |

| Photochemical Cycloadditions | Mild reaction conditions, high stereoselectivity, use of light as a reagent. |

| Biocatalysis | High selectivity, environmentally friendly conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. |

| Green Solvents and Catalysts | Reduced use of hazardous materials, catalyst recyclability. |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound, including its strained ring and functional groups, offer a rich landscape for exploring novel chemical reactions. Future research will likely focus on uncovering new transformation pathways to access diverse molecular architectures.

Emerging areas of exploration include:

Ring-Opening and Ring-Expansion Reactions: The strain energy of the cyclobutane ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to larger and more complex cyclic systems. acs.org

Controlled Functionalization of the Vinyl Group: Developing selective transformations of the ethenyl group, such as asymmetric dihydroxylation, epoxidation, or metathesis, will expand the synthetic utility of the molecule.

C-H Activation: Direct functionalization of the C-H bonds on the cyclobutane ring is a highly sought-after transformation that would offer a more atom-economical approach to derivatization.

Rational Design of Derivatives with Enhanced Synthetic Utility

The development of derivatives of this compound with tailored properties is a crucial area for future research. This involves a rational design approach, often guided by computational modeling, to create new reagents and building blocks with enhanced reactivity, selectivity, or functionality.

Key strategies for rational design include:

Introduction of Directing Groups: Installing directing groups on the cyclobutane ring or the amine can control the regioselectivity and stereoselectivity of subsequent transformations.

Modification of Steric and Electronic Properties: Altering the steric bulk or electronic nature of substituents on the molecule can fine-tune its reactivity and influence the outcome of chemical reactions.

Structure-Activity Relationship (SAR) Studies: For applications in medicinal chemistry, systematic modifications of the core structure and analysis of their biological activity can lead to the discovery of potent and selective drug candidates. drugdesign.orgmdpi.com

| Derivative Design Strategy | Desired Outcome |

| Introduction of Directing Groups | Control over regioselectivity and stereoselectivity. |

| Modification of Steric/Electronic Properties | Fine-tuning of reactivity and reaction outcomes. |

| Structure-Activity Relationship (SAR) Studies | Identification of potent and selective bioactive compounds. |

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of reactions involving this compound, its integration into automated synthesis and flow chemistry platforms is a significant future direction. These technologies offer numerous advantages over traditional batch synthesis.

Benefits of automation and flow chemistry include:

High-Throughput Screening: Automated platforms can rapidly screen a large number of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations.

Improved Safety and Scalability: Flow chemistry allows for the safe handling of hazardous reagents and intermediates in small, continuous streams, and facilitates seamless scaling from laboratory to industrial production. rsc.orgnih.govamt.uk

Precise Control over Reaction Parameters: Flow reactors enable precise control over temperature, pressure, and reaction time, leading to improved yields and selectivities. researchgate.net

Advanced Characterization Through Coupled Analytical Techniques

A deeper understanding of the reaction mechanisms and the nature of transient intermediates involved in the transformations of this compound is essential for the rational development of new synthetic methods. The use of advanced and coupled analytical techniques is crucial in this regard.

Emerging characterization techniques include:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing valuable kinetic and mechanistic data. numberanalytics.com

Mass Spectrometry for Reactive Intermediates: Advanced mass spectrometry techniques can be used to detect and characterize short-lived and highly reactive intermediates, offering insights into reaction pathways. nih.govnih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates, and rationalize experimental observations. numberanalytics.com

By pursuing these future directions, the scientific community can unlock the full synthetic potential of this compound, leading to the development of novel molecules and more efficient and sustainable chemical processes.

常见问题

Q. What are the key considerations for synthesizing 3-Ethenylcyclobutan-1-amine hydrochloride with high purity?

Methodological Answer: Synthesis typically involves cyclization, amine functionalization, and salt formation. A common approach includes:

- Cyclopropane ring formation : Using reagents like sodium borohydride for reduction (as seen in cyclopropylamine derivatives) .

- Amine protection/deprotection : To avoid side reactions during ethenyl group introduction.

- Hydrochloride salt formation : Reacting the free base with HCl under controlled pH (4–6) in anhydrous conditions .

Critical Parameters : - Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers characterize the structural integrity of 3-Ethenylcyclobutan-1-amine hydrochloride?

Methodological Answer:

- NMR Spectroscopy : Confirm cyclobutane ring geometry (e.g., H NMR coupling constants for ethenyl protons) and amine protonation state .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z corresponding to C₆H₁₁N·HCl).

- X-ray Crystallography : Resolve spatial configuration if single crystals are obtainable .

Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., cyclopropylamine derivatives) to identify deviations .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (acute toxicity Category 3) .

- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation.

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Note : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the ethenyl group .

Advanced Research Questions

Q. How does the ethenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The ethenyl group introduces steric hindrance and electronic effects:

- Steric Effects : The cyclobutane ring restricts access to the amine, reducing reaction rates with bulky electrophiles (e.g., tert-butyl halides) .

- Electronic Effects : Conjugation between the ethenyl group and amine lone pair enhances resonance stabilization, favoring reactions with soft nucleophiles (e.g., thiols over alcohols) .

Experimental Design : Compare kinetics with non-ethenyl analogs (e.g., cyclohexylamine derivatives) using UV-Vis or F NMR for real-time monitoring .

Q. What analytical challenges arise in quantifying trace degradation products, and how can they be resolved?

Methodological Answer: Challenges :

- Degradation products (e.g., oxidized ethenyl groups) may co-elute with the parent compound in HPLC .

- Low abundance requires high sensitivity.

Solutions : - HPLC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection (e.g., m/z 112 → 95 for a hydroxylated byproduct) .

- Derivatization : Introduce UV-active tags (e.g., dansyl chloride) to enhance detectability of amine-containing degradants .

Q. How can researchers resolve contradictions in binding affinity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay-specific conditions:

- Buffer pH : Protonation state of the amine affects receptor binding (e.g., pKa ~9.5). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics at physiological pH .

- Membrane Permeability : Conflicting cellular vs. cell-free data may reflect transport limitations. Perform parallel assays with/without permeability enhancers (e.g., cyclodextrins) .

Case Study : If affinity is lower in live cells, validate via fluorescent probes (e.g., FITC-labeled analogs) to track intracellular accumulation .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。